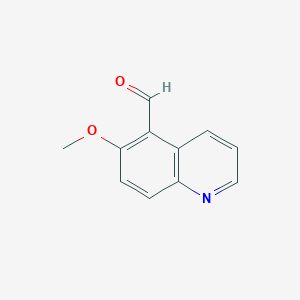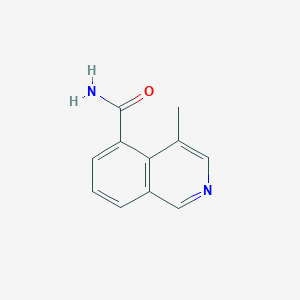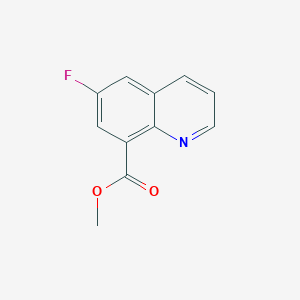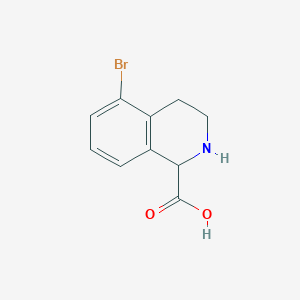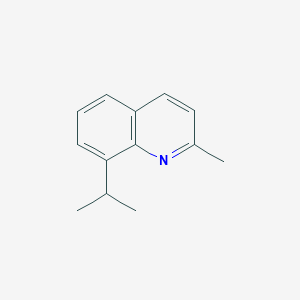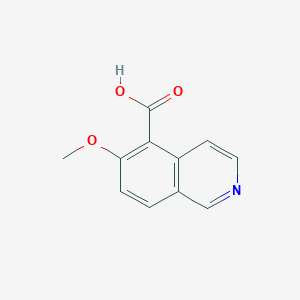
6-Methoxyisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoquinoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, featuring a methoxy group at the 6th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-5-carboxylic acid typically involves multiple steps starting from benzaldehyde. The process includes nitration, reduction, diazotization, hydrolysis, and methylation to obtain m-methoxybenzaldehyde. This intermediate is then condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to yield 3-methoxybenzaldehyde . The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
6-Methoxyisoquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-5-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5-Methoxyisoquinoline-8-carboxylic acid: Similar in structure but with the carboxylic acid group at the 8th position.
6-Methoxyisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Uniqueness: 6-Methoxyisoquinoline-5-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxyisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-5-4-8(7)10(9)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVXEEQLEQXOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
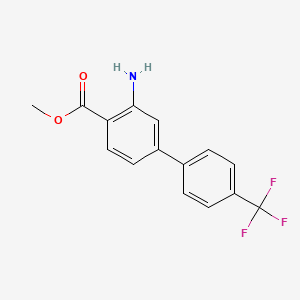
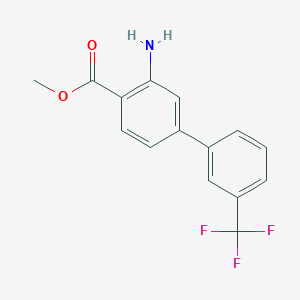
![Methyl 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901064.png)
![Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901065.png)
![Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901072.png)
![Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901075.png)
![Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901080.png)
![Methyl 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901083.png)
![3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B7901104.png)
